Copper citrate

説明

Historical Perspective of Copper-Citrate Interactions in Chemical Research

The interaction between copper and citric acid has been a subject of chemical investigation for a considerable time. Early studies explored the formation and properties of citrate (B86180) complexes with metal ions, including copper, in aqueous solutions. Research dating back to the mid-20th century investigated the citrate complexes of copper in acid solutions, contributing to the fundamental understanding of their formation and behavior acs.org. Historically, copper citrate has also been identified as a pigment in materials such as Thai manuscripts from the 18th century, indicating its early use, although its identification as an artist's material is relatively recent in academic literature researchgate.net.

Significance of Citrate as a Ligand in Copper Coordination Chemistry

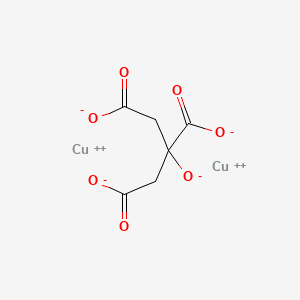

Citrate (2-hydroxypropane-1,2,3-tricarboxylate) is a highly versatile multidentate ligand due to the presence of multiple carboxylate groups and a hydroxyl group, all of which can potentially coordinate with metal ions researchgate.net. In copper coordination chemistry, citrate can bind to copper ions in various modes, influencing the resulting complex's structure, stability, and properties researchgate.netzenodo.org. The ability of citrate to act as a bridging ligand can lead to the formation of multinuclear copper complexes and coordination polymers with diverse structural architectures researchgate.netresearchgate.net. Studies have shown that citrate can occupy multiple coordination positions around a copper center, and the resulting complexes can exhibit different protonation states depending on the pH zenodo.org. The coordination environment dictated by citrate can also influence the redox behavior of the copper ion nih.gov.

Overview of this compound's Relevance in Advanced Materials Science and Catalysis Research

This compound and citrate-stabilized copper species have demonstrated relevance in advanced materials science and catalysis. In materials science, this compound can serve as a precursor for the synthesis of copper-based nanomaterials, including copper and copper oxide nanoparticles acs.orgnih.govresearchgate.net. Citrate acts as a stabilizing agent during the synthesis of these nanoparticles, influencing their size, shape, and stability nih.govdovepress.commdpi.com. These copper-based nanomaterials find applications in various areas, including conductive films and composites researchgate.net.

In catalysis research, copper-based materials, often synthesized or stabilized using citrate, are explored for a range of reactions. Copper's ability to exist in multiple oxidation states (Cu⁰, Cuᴵ, Cuᴵᴵ, and Cuᴵᴵᴵ) makes it a versatile catalyst acs.orgmdpi.com. Citrate-modified or derived copper catalysts have been investigated for applications such as the reduction of nitro compounds and as components in mixed-metal oxide catalysts for reactions like CO oxidation and selective catalytic reduction of NO with CO dovepress.commdpi.commdpi.comscirp.org. Metal-organic frameworks (MOFs) incorporating copper and citric acid ligands have also been synthesized and evaluated for catalytic applications, such as in Suzuki-Miyaura cross-coupling reactions researchgate.net.

Emerging Interdisciplinary Research Frontiers for this compound

Emerging research frontiers for this compound involve its exploration in interdisciplinary areas, particularly at the interface of chemistry, materials science, and biology. The use of citrate-stabilized copper nanoparticles in applications requiring antibacterial properties is one such area dovepress.comnih.gov. Furthermore, the incorporation of copper-citrate nanoclusters into biomaterials, such as coatings for implants, is being investigated for potential synergistic effects in promoting processes like bone regeneration and angiogenesis, alongside antibacterial capabilities pku.edu.cn. The interaction of this compound with biological molecules, such as amino acids, and its potential implications for copper bioavailability are also subjects of ongoing research tandfonline.com. The use of citrate in the synthesis of copper-based catalysts for environmental applications, such as the degradation of pollutants, represents another interdisciplinary frontier dovepress.comsemanticscholar.org.

Data Tables

While specific quantitative data tables with detailed research findings for this compound itself across all outlined sections are dispersed within the literature and highly dependent on specific experimental conditions and forms of this compound studied (e.g., different hydration states, complex structures), the following table summarizes some general physical properties reported for different forms.

| Property | Value | Notes | Source |

| Appearance | Blue to green powder | Varies with hydration state | sciencemadness.orgatamanchemicals.com |

| Molecular Formula | C₆H₈CuO₇⁺² (Monocopper(II) citrate) | Other formulas like Cu₃(C₆H₅O₇)₂ also reported for different forms. | sciencemadness.orgnih.govwbcil.com |

| Molecular Weight | ~319.22 g/mol (for C₆H₈Cu₂O₇⁺⁴) | Varies based on formula and hydration | atamanchemicals.comwbcil.com |

| Melting Point | >300 °C or 350 °C (decomposition) | Decomposes upon strong heating | sciencemadness.orgatamanchemicals.com |

| Solubility in Water | Slightly soluble to soluble | Solubility varies; soluble in alkaline citrate solutions. | sciencemadness.orgatamanchemicals.com |

| Color Change on Heating | Hydrated form turns from green to blue at 100 °C | Loss of water of crystallization | sciencemadness.orgatamanchemicals.com |

Note: Molecular formulas and weights for this compound can vary depending on the specific copper-citrate species formed, which is influenced by factors such as pH and the ratio of copper to citrate.

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

dicopper;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.2Cu/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;/q;2*+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKKOEIQWOHLHQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Cu+2].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cu2O7+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Green to blue crystals or powder; [MSDSonline] | |

| Record name | Copper citrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8053 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

866-82-0, 10402-15-0 | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, copper(2+) salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dicopper citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.594 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | copper citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Elucidation and Advanced Characterization of Copper Citrate Complexes

Spectroscopic Analysis of Copper Citrate (B86180) Complexes

Spectroscopic methods are powerful tools for probing the electronic and vibrational properties of copper citrate complexes, offering information about their composition, bonding, and speciation in different environments.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Speciation

UV-Vis spectroscopy is employed to study the electronic transitions within this compound complexes, which can provide information about the copper ion's oxidation state and coordination environment. The technique is also valuable for investigating the speciation of this compound in solution under varying conditions, such as pH. Studies have shown that UV-Vis spectra of copper-citrate solutions at various pH values can confirm the formation of specific complexes, such as the [Cu₂cit₂H₋₂]⁴⁻ complex at pH > 5. researchgate.net The visible spectral characteristics of this compound solutions are generally not altered by the presence of other ligands like sulfosalicylic acid, apart from a uniform reduction in absorbance. cdnsciencepub.com

Fourier-Transform Infrared (FTIR) Spectroscopy for Ligand-Metal Interactions

FTIR spectroscopy is a widely used technique to investigate the interactions between the citrate ligand and copper ions. By analyzing the shifts in vibrational modes, particularly those associated with the carboxylate groups of citric acid, researchers can deduce the coordination modes of the citrate anion to the copper center. researchgate.net The asymmetric stretching of the carboxyl group in amino acids, which can also coordinate to copper, typically appears around 1600 cm⁻¹ in FTIR spectra, and shifts in this band are indicative of coordination to Cu(II). pmf.unsa.ba In the case of this compound, characteristic bands corresponding to the citrate anion's modes, as well as CH₂ deformation modes, are found in the "fingerprint region" (400 to 1500 cm⁻¹). researchgate.net Bands in the 1500-1700 cm⁻¹ range in the FTIR spectrum can be associated with scissor vibration modes of water molecules present in crystalline samples and can overlap with NH bend bands. researchgate.net The shift of bands, for example, from 1656 to 1586 cm⁻¹, can indicate the formation of metal carbonyl groups and stabilization by the -COO⁻ group of trisodium (B8492382) citrate. rasayanjournal.co.in FTIR analysis can reveal crucial chemical properties and predict them in a fast and non-destructive manner. researchgate.net

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy complements FTIR spectroscopy by providing information about the vibrational modes of this compound complexes. This technique is particularly useful for obtaining a "vibrational fingerprint" that is unique to a molecule or a specific molecular structure. horiba.com Raman spectroscopy can be used to analyze aqueous solutions without significant interference from water absorption, unlike FTIR. horiba.com The intensity of spectral features in solution is directly proportional to the concentration of the species. horiba.com In the low-wavenumber region of Raman spectra, intense bands can be associated with normal modes of copper-containing cations. researchgate.net For instance, bands at 245, 303, 392, and 483 cm⁻¹ have been associated with Aᵍ normal modes of [Cuᴵᴵ(en)₂(H₂O)₂]²⁺ and [Cuᴵᴵ(en)₂(H₂O)]²⁺ cations in a copper(II) ethylenediamine (B42938) complex containing a citrate anion. researchgate.net The intense band at 483 cm⁻¹ may be associated with a "breathing" vibration of the [Cuᴵᴵ(en)₂(H₂O)₂]²⁺ cation. researchgate.net Symmetric and asymmetric CH₂ stretching modes can also be observed in the Raman spectrum. researchgate.net

Diffraction Studies

Diffraction techniques, particularly X-ray diffraction, are essential for determining the crystalline structure of this compound complexes, providing information on unit cell parameters, space groups, and the arrangement of atoms in the crystal lattice.

X-ray Diffraction (XRD) for Crystalline Phase Identification and Unit Cell Determination

Powder X-ray Diffraction (XRD) is a fundamental technique for identifying the crystalline phases present in a sample of this compound and determining its unit cell parameters. The diffraction pattern, which consists of a series of peaks at specific angles (2θ), is unique to a particular crystalline structure. By comparing the experimental XRD pattern to reference databases, the crystalline phase can be identified. scirp.org XRD analysis can confirm the formation of a single phase, such as a cubic spinel structure in the case of copper-substituted nickel nano-ferrites synthesized using a citrate-gel technique. scirp.org The positions and intensities of the diffraction peaks are used to determine the unit cell dimensions and space group of the crystal. researchgate.netcambridge.org Rietveld refinement of powder diffraction patterns allows for the refinement of structural parameters and can be used to solve crystal structures from powder data, even for mixtures of phases. cambridge.org The unit cell volume can be calculated from the refined unit cell parameters. researchgate.net

Single Crystal X-ray Diffraction for Molecular and Crystal Structure Determination (e.g., monohydrate, dihydrate forms)

Single Crystal X-ray Diffraction provides the most detailed information about the molecular and crystal structure of this compound complexes. By analyzing the diffraction pattern produced by a single crystal, the precise positions of all atoms in the unit cell can be determined, revealing bond lengths, bond angles, coordination geometries, and intermolecular interactions. This technique has been used to determine the crystal structure of copper(II) citrate dihydrate (Cu₂C₆H₄O₇·2H₂O). researchgate.netacs.org this compound dihydrate crystallizes in the space group P2₁/a with specific unit cell parameters. researchgate.net The crystal structure of copper(II) citrate monohydrate (C₆H₄O₇Cu₂·H₂O) has also been solved from powder diffraction data, revealing a three-dimensional coordination polymer structure similar to the dihydrate. researchgate.netcambridge.orgscribd.com In the monohydrate structure, the citrate ligand is nonadentate, coordinating to two copper atoms, while in the dihydrate, the citrate anion is octadentate. cambridge.org Both structures show polymeric zigzag chains. researchgate.net The coordination sphere around the copper atoms in the monohydrate and dihydrate forms involves oxygen atoms from the citrate ligand and water molecules, typically exhibiting distorted square pyramidal geometry. cambridge.org

Electron Microscopy and Imaging Techniques

Electron microscopy techniques, such as SEM and TEM, are widely used to visualize the morphology and nanostructure of materials involving copper and citrate.

Scanning Electron Microscopy (SEM) for Morphology and Particle Size Analysis

Scanning Electron Microscopy (SEM) is employed to investigate the morphology and size of copper-containing particles and structures. SEM images can reveal the shape and aggregation state of particles. For instance, SEM analysis of citrate-stabilized monometallic copper nanoparticles has shown monodispersity and spherical shape with an average size of around 40 nm. nih.gov In other studies involving copper-containing films prepared by a citrate sol-gel method, SEM micrographs revealed different morphologies depending on the annealing temperature. Films annealed at 250 °C showed a flower-like morphology composed of grain agglomerates sized 400–500 nm. mdpi.com Increasing the temperature to 350 °C and 500 °C led to the destruction of these structures and the formation of separate crystallites ranging from 100 to 400 nm. mdpi.com Biochar loaded with copper/nickel bimetallic nanoparticles prepared with citric acid also showed distinct morphologies, including raspberry-shaped particles of approximately 174 ± 8 nm, which were agglomerates of smaller 10–20 nm nanoparticles. mdpi.com SEM is also used to analyze the morphology of copper nanoparticles, often showing spherical-shaped particles that may be agglomerated. medcraveonline.comnepjol.info

Transmission Electron Microscopy (TEM) for Nanostructure Analysis

Transmission Electron Microscopy (TEM) provides higher resolution images compared to SEM, allowing for the analysis of the internal nanostructure, particle size distribution, and detailed morphology of copper-citrate related materials. TEM has been used to examine citrate-stabilized nanoparticles, revealing details about their size and shape at the nanoscale. medcraveonline.com For example, TEM analysis of copper nanoparticles synthesized using trisodium citrate as a stabilizing agent showed particle sizes in the range of 30 to 50 nm, which correlated well with Dynamic Light Scattering (DLS) results. medcraveonline.com In the study of plasmon-driven synthesis of copper nanostructures, TEM inspection revealed that the majority of the structures were pseudospherical nanoparticles with numerous twin-plane defects, while a smaller percentage were anisotropic triangular and hexagonal nanoprisms. acs.org TEM is also utilized to analyze core-shell nanostructures, such as SiO2-coated copper nanoparticles, where it can confirm uniform coating and measure shell thickness. osti.gov

Atomic Force Microscopy (AFM) for Topographical Properties

Atomic Force Microscopy (AFM) is a scanning probe microscopy technique capable of imaging surfaces at high resolution, providing information about their topography and surface properties down to the sub-nanometer scale. eurobioimaging.eu While the search results did not provide specific examples of AFM being used directly on bulk this compound, AFM is a versatile tool for characterizing the topographical properties of various materials, including thin films and nanoparticles, which could encompass copper-citrate complexes or related structures. spmtips.comberkeley.edu AFM can measure surface roughness and explore the interactions between particles and surfaces. spmtips.comberkeley.edu It can also be used in advanced modes to measure electrical, nanomechanical, magnetic, and thermal properties, although this often requires specialized probes. parksystems.com Electrochemical AFM (EC-AFM) allows for in situ monitoring of processes like metal deposition and dissolution on surfaces, providing topographic changes during these electrochemical reactions. nanoscientific.org

Surface and Compositional Analysis

Techniques like EDX and WDX are essential for determining the elemental composition and distribution within this compound samples and related materials.

Energy-Dispersive X-ray Spectroscopy (EDX/EDS) for Elemental Composition

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is a technique used in conjunction with electron microscopy (SEM or TEM) to determine the elemental composition of a sample. unam.mx By analyzing the characteristic X-rays emitted from the sample when bombarded with electrons, EDX can identify the elements present and their relative proportions. unam.mx EDX analysis of copper-containing materials prepared using citrate has confirmed the presence of copper along with other elements. mdpi.comnepjol.infoscirp.orgresearchgate.net For example, EDX spectra of synthesized copper nanoparticles showed a strong peak corresponding to copper, with weaker signals from carbon and oxygen also detected, which could be attributed to the synthesis process or coating applied for analysis. researchgate.net In studies of copper-substituted nickel nano-ferrites synthesized by a citrate-gel technique, EDX patterns confirmed the presence of oxygen, iron, nickel, and copper. scirp.org EDX is a valuable tool for verifying the elemental content of synthesized materials and assessing their purity. nepjol.infoscirp.orgresearchgate.net

Wavelength Dispersive X-ray Spectroscopy (WDX) for Elemental Mapping

Wavelength Dispersive X-ray Spectroscopy (WDX or WDS) is another technique for elemental analysis, often complementary to EDX, offering higher spectral resolution and a better signal-to-noise ratio. bruker.com WDX is particularly useful for more accurate analysis of samples with overlapping X-ray lines and for detecting trace elements. bruker.com Like EDX, WDX can be used for spot analysis and, importantly, for elemental mapping, which shows the spatial distribution of elements across the sample surface. bruker.commyscope.training Research on copper-citric acid metal-organic frameworks (Cu-CA-MOF) has utilized WDX analysis as part of their characterization, alongside techniques like EDX and SEM, to investigate the elemental content and distribution within the framework structure. researchgate.netresearchgate.netresearchgate.net Elemental mapping images obtained via WDX can visually represent the distribution of elements such as oxygen, carbon, and copper within the sample. researchgate.net

Brunauer-Emmett-Teller (BET) Surface Area Analysis of Porous Materials

Brunauer-Emmett-Teller (BET) surface area analysis is a crucial technique for characterizing the surface properties of materials, particularly porous structures. While direct BET analysis specifically of solid this compound powder is not extensively detailed in the search results, the technique is widely applied in studies involving materials where citrate, or metal-citrate complexes (including copper), play a role in synthesis or structure, often in the context of porous materials or nanoparticles.

For instance, BET surface area analysis is employed to evaluate the specific surface properties of adsorbents used for the removal of metal-citrate complexes, such as functionalized moso bamboo powder used for cadmium-citrate complexes, where an increase in surface area after modification was observed eeer.org. Similarly, in the synthesis of metal nitrides via a citrate-gel approach, BET surface areas of the resulting materials are measured to understand how synthesis parameters and metal content (including copper) affect surface properties, noting that surface area can decrease with increasing copper content due to sintering at high temperatures rsc.org. The BET method is also utilized in the characterization of porous materials designed for copper ion sorption, such as porous phenothiazine-imine-chitosan materials, highlighting the importance of surface area in adsorption capacity mdpi.com.

While these examples demonstrate the application of BET analysis in systems involving copper and citrate, they primarily focus on the porous support or resulting material rather than the this compound compound itself as the material being analyzed by BET. The BET specific surface area of copper particles used in bonding pastes has been measured, and citric acid can form on the surface of copper particles in this context google.com. The technique is also used in the characterization of porous phosphate (B84403) coatings enriched with copper mdpi.com. Studies on porous carbons synthesized using potassium citrate have also reported exceptionally large BET surface areas csic.es.

Thermal Analysis Techniques for Decomposition and Stability

Thermal analysis techniques, including Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC), are essential for investigating the thermal decomposition pathways and stability of this compound and materials derived from or containing this compound. These methods provide insights into mass changes, heat flow, and transition temperatures as a function of temperature or time.

Studies on the thermal decomposition of intermediate this compound nanoparticles, synthesized via a sol-gel method, have been conducted using DTA and TG. The thermal decomposition of these nanoparticles typically occurs in steps. A first endothermic weight loss is observed at lower temperatures, attributed to the removal of water molecules (dehydration). This is followed by a significant exothermic weight loss at higher temperatures, corresponding to the decomposition of the citrate part of the compound, often described as a decarboxylation reaction rsc.org. The remaining solid product after decomposition in air is typically copper oxide (CuO) rsc.org.

For intermediate this compound nanoparticles, a first endothermic weight loss of approximately 13.1% has been observed up to 150 °C, followed by a second massive and exothermic weight loss of 46.4% between 150 °C and 270 °C rsc.org. The total observed weight loss of about 60% aligns with the calculated weight loss for the decomposition of Cu₃(C₆H₅O₇)₂ to 3CuO, 5H₂O, and 12CO₂ rsc.org. This stepwise decomposition, starting with dehydration and followed by decarboxylation, is characteristic of metal citrates rsc.org.

Thermal analysis is also applied in the synthesis of materials using citrate-gel methods, where the decomposition behavior of the citrate gel, which contains metal ions like copper, is studied. For example, in the synthesis of Cu-Chromite catalyzer by citrate sol-gel, thermal analysis shows that the citrate gel exhibits self-burning behavior, with a sudden and random decomposition occurring around 237°C, resulting in a significant weight loss due to the removal of water vapor, carbon dioxide, and nitrogen oxide tsijournals.com.

Differential scanning calorimetry (DSC) and Thermogravimetric analysis (TGA) are also used to examine the thermal behavior of copper-containing nanomaterials synthesized using various methods, providing information on weight variations, phase modifications, and thermal oxidation or reduction processes chalcogen.ro.

The thermal stability of this compound can be influenced by its hydration state. Anhydrous this compound loses its water of crystallization at 100°C, accompanied by a color change from green to blue scribd.com.

Here is a summary of typical thermal decomposition data for intermediate this compound nanoparticles based on one study:

| Stage | Temperature Range (°C) | Observed Weight Loss (%) | Event | Nature |

| 1 | Up to 150 | ~13.1 | Dehydration | Endothermic |

| 2 | 150 - 270 | ~46.4 | Decomposition | Exothermic |

| Total | Up to ~270 | ~60 | Decomposition |

Note: This table is based on data from a specific study on intermediate this compound nanoparticles rsc.org and may vary depending on the exact composition and synthesis method of the this compound.

The application of TGA, DTA, and DSC is crucial for understanding the thermal behavior of this compound, particularly in the context of its synthesis and its role as a precursor in the formation of other copper-containing materials.

Coordination Chemistry and Solution Speciation of Copper Citrate

Complex Formation Equilibria in Aqueous Systems

In aqueous solutions, copper(II) ions (Cu²⁺) interact with citric acid (C₆H₈O₇) to form various complexes. The nature of these complexes is dictated by the solution's pH. At lower pH values, a neutral complex, denoted as 'C', can form with copper(II). In this complex, the citrate (B86180) ligand likely occupies three coordination positions, with a water molecule potentially occupying the fourth position around the copper ion. zenodo.org As the pH increases, this neutral complex can undergo successive dissociations, behaving as a dibasic acid and forming anionic species C₁⁻ and C₂²⁻. zenodo.org

Studies using spectrophotometric and titrimetric methods have shown that a 1:1 chelate complex of citrate to metal ion is formed, where four protons are displaced from citric acid. researchgate.net For copper, this typically occurs at a pH of around 6 to 7. researchgate.net At pH values below this range, other 1:1 complexes exist where fewer than four protons have been displaced by the metal ion. researchgate.net The formation of copper-citrate complexes decreases the bioavailability of copper ions in solution. researchgate.net

The complexation process involves homogeneous chemical reactions and ligand flows, which can significantly influence electrochemical processes. researchgate.net The distribution of various copper-citrate complexes in solution is a key factor in describing the behavior of these systems. researchgate.net

pH-Dependent Speciation Diagrams and Stability Constants of Copper(II)-Citrate Complexes

Speciation diagrams illustrate the distribution of different copper-citrate species as a function of pH. These diagrams are essential for understanding which complexes are dominant under specific conditions. For Cu²⁺-citrate complexes in aqueous solutions, UV-Vis spectra and potentiometric profiles provide insights into speciation. researchgate.net As the pH increases from approximately 2.29 to 5.15, the UV-Vis spectral profile of Cu²⁺-citrate complexes shows a blue shift from 820 nm to 760 nm. researchgate.net

Studies have determined the stability constants of copper(II)-citrate complexes at specific conditions, such as 25 °C in a 0.1 M KNO₃ background. cdnsciencepub.com, scribd.com These measurements, often based on mass balances of hydrogen ions and measurements of free metal ion concentration using ion-sensitive electrodes, are crucial for constructing accurate speciation diagrams. cdnsciencepub.com, scribd.com

While some complexes are characterized by 1:1 stoichiometry (one metal ion per ligand), the data from certain studies necessitate the assumption of binuclear copper complexes to accurately fit experimental results. cdnsciencepub.com, scribd.com The distribution of copper(II) among citrate complexes varies significantly with pH, as depicted in speciation diagrams. cdnsciencepub.com

Determining the exact composition and stability constants of metal citrates can be challenging due to the appreciable effect of multiple ionic charges on activity coefficients and the potential for polynuclear species formation. cdnsciencepub.com, scribd.com

Investigation of Dimeric and Binuclear Copper Citrate Species

Research indicates the formation of dimeric and binuclear this compound species in aqueous solutions. The assumption of a binuclear copper complex has been necessary to interpret experimental data in some studies on the composition and stability of this compound complexes. cdnsciencepub.com, scribd.com

Electron spin resonance (e.s.r.) spectra and magnetic susceptibility measurements also support the formation of a dimeric copper(II) complex. cdnsciencepub.com, scribd.com These studies suggest that while monomeric chelates exist at low and high pH, a dimeric species is formed over an intermediate pH range. cdnsciencepub.com, scribd.com This dimeric species has been regarded as deprotonated. cdnsciencepub.com Potentiometric studies have also taken into account two Cu-Cit dimeric species for simultaneous refinement. researchgate.net, dntb.gov.ua The formation of dimeric species, such as Cu₂(H₋₁cta)₂ dimers, can be associated with the coordinating sites provided by the carboxyl and hydroxyl groups of the citrate anion, which stabilize the crystal growth of particles like CuO. researchgate.net

Ligand Exchange and Mixed-Ligand Complexation with Biomolecules (excluding human clinical context)

Copper(II) ions can interact with a variety of biomolecules due to their ability to coordinate with both hard and soft ligands. This interaction is relevant in various biological systems, excluding human clinical applications. Copper(II) complexes can interact with biomolecules such as proteins and nucleic acids. nih.gov, nih.gov The stereochemical versatility of copper(II) complexes, influenced by the Jahn-Teller effect and ligand properties, facilitates interactions with different biomolecules. nih.gov

Studies investigating the interaction of poorly soluble copper(II) salts, such as copper(II) citrate, with amino acids (like glycine, alanine, and serine) have shown an increase in the solubility of the copper(II) salts upon addition of amino acids. tandfonline.com The relative increase in solubility often follows the polarity trend of the amino acids. tandfonline.com

Simultaneous equilibria calculations have indicated the formation of mixed-ligand complexes in copper(II) succinate-amino acid systems. However, in contrast, mixed-ligand complexes are not predicted in the copper(II) citrate-amino acid systems based on these calculations. tandfonline.com Despite these predictions, UV-Vis spectra of systems like Cu(cit)-glycine suggest that there might be more complex species present than predicted by calculations alone. tandfonline.com

Electrochemical Probing of this compound Complexation

Electrochemical techniques are valuable tools for investigating this compound complexation and the behavior of these complexes in solution, particularly in the context of electrodeposition. Cyclic voltammetry, chronoamperometry, and potentiometry are among the methods used to study the electrochemical behavior of copper in citrate-containing electrolytes. scielo.br, nii.ac.jp, rsc.org, researchgate.net

Electrochemical studies have been used to measure the complexbilities of copper citrates using ion concentration cells and hydrogen electrodes. nii.ac.jp These methods allow for the determination of dissociation constants for this compound complexes at specific temperatures and pH ranges. nii.ac.jp For instance, the complexbility of this compound at 25°C has been determined using these techniques. nii.ac.jp

In electrodeposition processes, the presence of complexing agents like citrate is important as they decrease the concentration of free metal ions in solution, which can prevent the rapid deposition of cations and lead to more desirable deposit characteristics. scielo.br Electrochemical measurements, such as cyclic voltammetry, can reveal the discharge processes of copper-citrate complexes, indicating typical multi-step reduction processes. rsc.org, researchgate.net These processes are often found to be irreversible. rsc.org, researchgate.net

The nature of the organometallic complex significantly affects electrodeposition. researchgate.net The complex formed between copper ions and citrate is dependent on the pH and the concentration ratio of copper to citrate. researchgate.net Speciation diagrams derived from equilibrium studies are used to select appropriate pH conditions for electrodeposition baths to avoid the formation of insoluble species. researchgate.net

Advanced Analytical Methodologies for Copper Citrate Analysis

Spectrometric Techniques for Trace Copper Quantification

Spectrometric methods are widely employed for the precise and sensitive determination of copper concentration. These techniques rely on the interaction of electromagnetic radiation with the copper atoms or ions present in the sample.

Atomic Absorption Spectrometry (AAS) (e.g., Electrothermal Atomization AAS)

Atomic Absorption Spectrometry (AAS) is a well-established technique for the quantitative determination of metals. It involves the aspiration of a liquid sample into a flame or heating it in a graphite (B72142) furnace, where the metal atoms are atomized. These free atoms then absorb light at specific wavelengths characteristic of the metal, and the degree of absorption is proportional to the concentration of the metal in the sample. libretexts.org

Electrothermal Atomization AAS (ETAAS), also known as Graphite Furnace AAS (GFAAS), offers significantly enhanced sensitivity compared to flame AAS. libretexts.org In ETAAS, a small volume of sample is placed in a graphite tube, which is then heated through a programmed sequence of drying, ashing (pyrolysis), and atomization steps. libretexts.org The pyrolysis step is particularly important for samples with complex matrices, such as those containing citrate (B86180), as it helps to remove or minimize matrix interferences before atomization. publicnow.com Citric acid, for instance, can be used as a matrix modifier in ETAAS to improve the determination of certain elements by stabilizing the analyte or aiding in matrix removal during the heating program. researchgate.netresearchgate.net

ETAAS has been utilized for the determination of copper in various sample types, including clinical and environmental materials. researchgate.net The technique allows for the evaluation of copper at trace concentrations due to its high sensitivity and selectivity. researchgate.net Detection limits for copper using ETAAS can be as low as 0.3 µg/L. researchgate.net

Research has shown that ETAAS can be used to determine copper species, including copper citrate species, at different pH levels following solid-phase extraction procedures. psu.edu Studies comparing ETAAS results with computer speciation programs have indicated agreement in identifying dominant anionic species like this compound under certain conditions. psu.edu

Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES)

Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) is another powerful atomic emission technique used for the determination of trace metals, including copper. In ICP-OES, a high-frequency radio wave field is used to create an inductively coupled plasma, typically from argon gas. The sample, introduced as an aerosol, is passed into the plasma, where the high temperature excites the metal atoms. As the excited atoms return to their ground state, they emit photons at characteristic wavelengths, which are then detected and measured to determine the concentration of the analyte.

ICP-OES is known for its multi-element analysis capability, good sensitivity, and wide linear dynamic range. It is often used for the validation of other analytical methods for copper determination. scielo.brscielo.br For example, ICP-OES has been used to validate voltammetric methods for determining electrodeposited copper in citrate medium. scielo.brscielo.br Comparisons between results obtained by voltammetric techniques like chronoamperometry and anodic linear scanning voltammetry and those from ICP-OES have shown good agreement, with low deviations. scielo.brscielo.br

ICP-OES is suitable for analyzing copper in various matrices, including those containing citrate, and is often employed for samples requiring the sensitivity and range beyond what flame AAS can provide, particularly in ore body drilling where trace element composition is needed. alsglobal.com

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive technique for trace and ultra-trace elemental analysis. Similar to ICP-OES, an inductively coupled plasma is used to ionize the sample. However, instead of measuring emitted photons, the ions produced in the plasma are directed into a mass spectrometer, where they are separated based on their mass-to-charge ratio and detected.

ICP-MS offers extremely low detection limits, making it ideal for determining trace levels of copper in complex samples. It is particularly valuable for applications requiring high sensitivity, such as greenfields exploration using trace element pathfinders. alsglobal.com While the search results did not provide specific data on ICP-MS analysis of this compound complexes, the technique's high sensitivity and ability to handle complex matrices suggest its applicability for such analyses, particularly for quantifying total copper content in samples where this compound is present. ICP-MS is also used for validating other analytical techniques for trace metal determination. scielo.br

Electrochemical Analytical Methods for Copper Species

Electrochemical methods provide valuable tools for studying the behavior of copper species in solution, including their complexation with ligands like citrate, and for quantifying different copper forms. These techniques involve measuring electrical properties (such as current or potential) in an electrochemical cell as a function of applied potential or time.

Voltammetry (e.g., Anodic Linear Scanning Voltammetry, Cyclic Voltammetry, Chronoamperometry)

Voltammetry encompasses a group of electrochemical techniques where the current is measured as the potential is varied. These methods are particularly useful for studying redox processes and determining the concentration of electroactive species. In the context of this compound, voltammetry can provide insights into the electrochemical behavior of copper ions in the presence of citrate and the characteristics of the resulting complexes.

Anodic Linear Scanning Voltammetry (ALSV): In ALSV, the potential is scanned linearly in the anodic (positive) direction, and the resulting current is measured. This technique can be used to study the oxidation of electrodeposited metals or other species. ALSV has been employed for the determination of copper in citrate medium, with results showing good agreement when validated by ICP-OES. scielo.brscielo.br

Cyclic Voltammetry (CV): Cyclic voltammetry involves scanning the potential linearly between two limits, then reversing the scan direction back to the initial potential. The resulting cyclic voltammogram provides information about the redox potentials of the species, the reversibility of the electrochemical reactions, and the presence of intermediates. CV has been extensively used to study the electrochemical behavior of copper in citrate-containing solutions, particularly in the context of copper electrodeposition. rsc.orgscientific.netredalyc.orgpku.edu.cnresearchgate.netresearchgate.netiapchem.org Studies have shown that the presence of citrate influences the reduction potentials of copper ions and can facilitate the co-deposition of copper with other metals by bringing their reduction potentials closer. rsc.orgscientific.neticm.edu.pl Cyclic voltammetry can reveal the formation of copper-citrate complexes and the irreversible nature of their discharge processes under certain conditions. rsc.org

Chronoamperometry (CA): Chronoamperometry involves applying a fixed potential and measuring the current as a function of time. This technique is useful for studying the kinetics of electrochemical processes, such as nucleation and diffusion. Chronoamperometry has been applied to investigate copper electroactivity in citrate-containing media. scielo.brrsc.orgscientific.netpku.edu.cniapchem.orgresearchgate.net Studies have used chronoamperometry to analyze current transients and identify nucleation models for copper deposition in citrate baths. scientific.netpku.edu.cn The technique can also provide information on diffusion coefficients of copper-citrate complexes. rsc.org Research has shown that citrate can suppress copper deposition, reflecting the complexation of copper ions which limits the availability of free redox species. researchgate.net

Voltammetric methods, including ALSV, CV, and CA, are valuable for developing methods for copper determination in citrate media and for understanding the fundamental electrochemical processes involving copper-citrate complexes. scielo.brscielo.brufrj.br

Potentiometric Titration for Complex Characterization

Potentiometric titration is a technique used to determine the concentration of a substance by measuring the potential of an electrode as a titrant is added. In the study of metal-ligand systems, potentiometric titration is a powerful method for characterizing complex formation, including determining the stoichiometry of the complexes formed and their stability constants. niscpr.res.inzenodo.orgfrontiersin.orgnih.gov

Potentiometric studies have been conducted to investigate the complex formation between copper(II) and citric acid. These studies involve titrating mixtures of copper(II) ions and citric acid with a base (such as sodium hydroxide) while monitoring the pH or the potential of an ion-selective electrode (such as a copper-selective electrode). niscpr.res.inzenodo.orgnih.gov

Potentiometric titration provides crucial data for understanding the speciation of copper in the presence of citrate, which is essential for optimizing analytical methods and understanding the behavior of this compound in various chemical systems. niscpr.res.inzenodo.orgnih.gov

Here is a table summarizing some research findings related to the analytical methods discussed:

| Analytical Method | Application in Copper-Citrate Systems | Key Findings / Information | Source Index |

| ETAAS | Determination of this compound species at different pH levels. psu.edu Determination of copper in samples containing citrate. researchgate.net | Can identify dominant anionic this compound species. psu.edu Useful for trace copper determination with low detection limits (e.g., 0.3 µg/L). researchgate.net Citric acid can be used as a matrix modifier. researchgate.netresearchgate.net | publicnow.comresearchgate.netresearchgate.netpsu.edu |

| ICP-OES | Validation of voltammetric methods for copper determination in citrate medium. scielo.brscielo.br Quantification of copper in citrate-containing matrices. alsglobal.com | Provides results comparable to voltammetric techniques. scielo.brscielo.br Suitable for multi-element analysis and higher copper concentrations than ETAAS. alsglobal.com | scielo.brscielo.bralsglobal.com |

| ICP-MS | Trace and ultra-trace copper analysis in complex matrices. alsglobal.com Validation of other methods. scielo.br | Offers high sensitivity and low detection limits. alsglobal.com Applicable for quantifying total copper in samples containing this compound. scielo.bralsglobal.com | scielo.bralsglobal.com |

| Cyclic Voltammetry | Studying electrochemical behavior of copper in citrate solutions. rsc.orgscientific.netredalyc.orgpku.edu.cnresearchgate.netresearchgate.netiapchem.org Investigating copper electrodeposition in citrate baths. rsc.orgscientific.netredalyc.orgpku.edu.cnresearchgate.net | Reveals influence of citrate on copper reduction potentials. scientific.neticm.edu.pl Indicates irreversible discharge processes of copper-citrate complexes. rsc.org Can be used to study co-deposition. redalyc.orgicm.edu.pl | rsc.orgscientific.netredalyc.orgpku.edu.cnresearchgate.netresearchgate.netiapchem.orgicm.edu.pl |

| Anodic Linear Scanning Voltammetry | Determination of electrodeposited copper in citrate medium. scielo.brscielo.brunesp.br | Results comparable to ICP-OES. scielo.brscielo.br Used to study anodic dissolution of copper deposits. scielo.br | scielo.brscielo.brufrj.brunesp.br |

| Chronoamperometry | Investigating copper electroactivity and deposition kinetics in citrate media. scielo.brrsc.orgscientific.netpku.edu.cniapchem.orgresearchgate.net Analyzing nucleation models for copper deposition. scientific.netpku.edu.cn | Provides information on diffusion coefficients. rsc.org Can show suppression of copper deposition due to complexation. iapchem.orgresearchgate.net Used to calculate deposited mass. scielo.br | scielo.brrsc.orgscientific.netpku.edu.cniapchem.orgresearchgate.net |

| Potentiometric Titration | Characterizing copper-citrate complex formation. niscpr.res.inzenodo.orgnih.gov Determining complex stoichiometry and stability constants. zenodo.orgnih.gov | Identifies formation of various copper-citrate complexes (e.g., protonated, polynuclear). niscpr.res.inzenodo.orgnih.gov Determines equilibrium constants for complex formation. zenodo.orgnih.gov | niscpr.res.inzenodo.orgnih.gov |

Chromatographic Separation Techniques for Speciation Analysis

Chromatographic methods play a vital role in the speciation analysis of copper, allowing for the separation and subsequent detection of different copper species based on their chemical and physical properties. Hydrophilic Interaction Chromatography (HILIC) has been explored for the separation of metal-citrate species. Studies have shown that different types of HILIC columns, including crosslinked diol, zwitterionic, and amide phases, can effectively separate iron-citrate and copper-histidine species at specific pH levels, such as pH 5.5. nih.gov Detection of the separated species can be achieved using techniques like electrospray mass spectrometry (ESI-MS). nih.gov

Liquid chromatography coupled with highly sensitive detection methods like Inductively Coupled Plasma Mass Spectrometry (LC-ICP-MS) is a powerful tool for metal speciation. This hyphenated technique allows for the separation of various copper species before their quantification by ICP-MS. Conjoint liquid chromatography (CLC) on monolithic disks has been used for copper speciation in complex biological samples like human serum, enabling the separation of copper bound to low molecular mass (LMM) species (potentially including citrate complexes) from protein-bound copper. rsc.org Post-column Isotope Dilution ICP-MS (ID-ICP-MS) can be employed for accurate quantification of the separated copper species. rsc.org

High Performance Liquid Chromatography (HPLC) utilizing both UV and ICP-MS detection has also been applied to metal speciation studies involving this compound. chem-soc.si Research indicates that copper complexes may exhibit interactions with reversed-phase columns, such as C18 ODS, suggesting that the polarity of the complex influences its chromatographic behavior. chem-soc.si Effective chromatographic separation is highly dependent on factors such as sample preparation, pH, and the concentration of ligands present in the sample. chem-soc.si

Furthermore, specialized chromatographic techniques using ion-exchange columns and radiotracers, such as ⁶⁴Cu, have been developed to investigate the lability of copper complexes, including this compound. cmu.edu This approach allows for the study of the dissociation kinetics of these complexes under steady-state conditions, although achieving ideal experimental conditions for precise determination of dissociation rate constants for species like Cu-citrate can be challenging. cmu.edu

Solid-Phase Extraction Procedures in Copper Speciation Studies

Solid-Phase Extraction (SPE) is a widely used sample preparation technique in speciation analysis, allowing for the isolation and preconcentration of specific chemical species from complex matrices. In the context of copper speciation, SPE procedures have been developed to differentiate between various forms of copper, including those complexed with citrate.

One application of SPE involves using different types of cartridges, such as polar, non-polar, and neutral phases, to study the formation and characteristics of this compound complexes. psu.edu By passing this compound solutions adjusted to specific pH levels (e.g., pH 5) through these cartridges and analyzing the retained and unretained copper fractions, information about the complex formation can be obtained. psu.edu Analysis of the copper content in the extracts can be performed using techniques like Electrothermal Atomization Atomic Absorption Spectrometry (ETAAS). psu.edu Studies utilizing this approach have indicated that in simple this compound systems, anionic species, potentially including [CuCit]⁻ and [Cu₂Cit₂]²⁻, are dominant. psu.edursc.org

SPE is also employed for the speciation of copper in environmental water samples, where copper can exist in various forms (e.g., Cu(I), Cu(II), hydrophobic species). nih.govresearchgate.net Hydrophobic SPE columns, such as C18, coupled with ICP-MS detection, have been used for this purpose. nih.govresearchgate.net While these methods may not specifically target this compound, they demonstrate the general applicability of SPE in separating copper species based on their interactions with the solid phase. The optimization of SPE parameters, such as the type of solid phase, extraction cycles, pH, and elution conditions, is crucial for effective separation and preconcentration of the target copper species. researchgate.net

Wet Chemical Methods and Titrimetric Analysis (e.g., Iodometric titration for Cu(II) content)

Wet chemical methods and titrimetric analysis provide classical approaches for the determination of copper content, including copper present in compounds like this compound. These methods often rely on stoichiometric reactions and observable endpoints to quantify the analyte.

Complexometric titration is one such method, where a complexing agent is used to bind with the metal ion. While not a direct method for this compound quantification, the principle of complexation with copper is utilized in methods for determining ligands like citric acid. For instance, citric acid can be determined by complexation with an excess of copper(II), followed by back-titration of the remaining copper(II) with a standard solution of EDTA. nih.gov

Iodometric titration is a well-established redox titrimetric method commonly used for the determination of copper(II) content. datapdf.comoiv.inttitrations.info This method is based on the reaction between copper(II) ions and iodide ions in a slightly acidic solution (typically pH 4-5, often buffered with ammonia (B1221849) and acetic acid). titrations.info Copper(II) oxidizes iodide to iodine (I₂), while copper(II) is reduced to copper(I), which precipitates as copper(I) iodide (CuI). The liberated iodine is then titrated with a standard solution of sodium thiosulfate. titrations.info The reactions involved are:

2Cu²⁺ + 4I⁻ → 2CuI(s) + I₂ I₂ + 2S₂O₃²⁻ → S₄O₆²⁻ + 2I⁻ titrations.info

The endpoint of the titration is typically detected using starch indicator, which forms a distinct blue complex with iodine. titrations.info The addition of potassium thiocyanate (B1210189) near the endpoint can improve the sharpness of the color change by further reducing the concentration of Cu⁺ due to the lower solubility of copper(I) thiocyanate compared to copper(I) iodide. titrations.info For the analysis of this compound, iodometric titration can be applied after appropriate sample preparation to ensure that copper is in the Cu(II) state and accessible for reaction with iodide. oiv.int A consumption of 1 mL of 0.1 M sodium thiosulphate solution corresponds to 6.354 mg of Cu(II) or 18 mg expressed as this compound. oiv.int

Potentiometric titration, employing a copper-selective electrode, can also be used for the determination of copper or ligands that complex with copper, such as citrate ions. researchgate.nettsijournals.com This method monitors the change in potential of the electrode as the titrant is added, allowing for the determination of the equivalence point. However, the formation of stable, unionized complexes like cupric citrate can influence the accuracy of potentiometric methods, particularly at certain pH ranges. tsijournals.com

Comparison of Analytical Data with Computational Speciation Models

The chemical speciation of copper in a given system is influenced by numerous factors, including pH, the presence and concentration of various ligands, and the total copper concentration. Computational speciation models are valuable tools for predicting the distribution of copper species in complex solutions based on thermodynamic principles and equilibrium constants. Comparing analytical data obtained from experimental measurements with the predictions from these computational models is crucial for validating the models and gaining a comprehensive understanding of copper behavior. psu.edursc.orgtandfonline.comnih.gov

Several studies have focused on comparing experimentally determined copper speciation with model calculations. For instance, analytical techniques such as Competitive Ligand Exchange-Adsorptive Cathodic Stripping Voltammetry (CLE-ACSV) or the use of ion-selective electrodes to measure free copper ion (Cu²⁺) activity have been compared with predictions from models like Visual MINTEQ, WHAM (Humic Ion-Binding Models), and NICA-Donnan. tandfonline.comnih.govnih.govacs.org These comparisons, often conducted for environmental samples containing complex organic matter, highlight the strengths and limitations of the models in accurately predicting copper speciation. tandfonline.comnih.govnih.govacs.org Discrepancies between measured and modeled values can arise from various factors, including the accuracy of thermodynamic data used in the models, the complexity of the sample matrix, and the presence of uncharacterized ligands. tandfonline.com

In the specific case of this compound, experimental data obtained from techniques like ETAAS following SPE have been compared with predictions from speciation programs such as NSPEC. psu.edursc.org For relatively simple systems containing copper and citrate, these comparisons have shown agreement in identifying the dominant copper species, indicating that anionic forms are prevalent. psu.edursc.org Such comparisons are essential for verifying the applicability of computational models to specific systems and for refining the understanding of copper-citrate interactions.

Catalytic Applications of Copper Citrate and Derived Materials

Heterogeneous Catalysis utilizing Copper Citrate-Derived Systems

Heterogeneous catalysis is a significant area where this compound-derived materials have shown promise. These catalysts, often in solid form, facilitate reactions involving liquid or gaseous reactants.

Reduction Reactions (e.g., Catalytic Reduction of 4-nitrophenol)

The catalytic reduction of nitroaromatic compounds, such as 4-nitrophenol (B140041) (4-NP) to 4-aminophenol (B1666318) (4-AP), is a widely studied model reaction for evaluating the activity of heterogeneous catalysts. Copper-based catalysts, including those derived from copper citrate (B86180), have been employed for this transformation, typically using a reducing agent like sodium borohydride (B1222165) (NaBH₄). nih.govmdpi.comresearchgate.netacs.orgresearchgate.net

Studies have shown that copper nanoparticles, often stabilized by agents like citrate, can effectively catalyze the reduction of 4-NP. nih.gov The reaction is typically monitored by UV-Vis spectroscopy, observing the decrease in the characteristic absorbance peak of 4-NP at around 400 nm and the appearance of a new peak for 4-AP at approximately 300-315 nm. mdpi.comacs.org The catalytic activity is influenced by factors such as the size and morphology of the copper nanoparticles, the catalyst concentration, and the concentration of the reducing agent. mdpi.comresearchgate.net For instance, copper nanowires with a high aspect ratio synthesized hydrothermally have shown excellent catalytic performance in 4-NP reduction, achieving high conversion rates in a short time. mdpi.com

The mechanism generally involves the adsorption of both 4-nitrophenol and borohydride ions onto the catalyst surface, followed by hydride transfer from borohydride to 4-nitrophenolate (B89219) ions. nih.gov The catalyst surface provides the active sites for this electron transfer process. nih.gov

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Cross-Coupling)

Copper catalysts have emerged as viable alternatives to expensive palladium catalysts in various cross-coupling reactions, including the Suzuki-Miyaura coupling. jmchemsci.comjmchemsci.com This reaction is crucial for forming carbon-carbon bonds and has wide applications in the synthesis of pharmaceuticals and fine chemicals. jmchemsci.com

A copper-citric acid metal-organic framework (Cu-CA-MOF), prepared using citric acid as a chelating agent, has been successfully utilized as a heterogeneous catalyst for the Suzuki-Miyaura cross-coupling reaction. x-mol.netresearchgate.net MOFs offer porous structures and high surface areas, which can enhance catalytic activity. researchgate.net The proposed catalytic cycle for the Suzuki-Miyaura reaction catalyzed by Cu-CA-MOF involves key steps such as oxidative addition of the aryl halide to the copper center, transmetalation with the arylboronic acid, and reductive elimination to form the coupled product. researchgate.net These reactions can proceed under mild conditions, sometimes even in water, and the heterogeneous nature of the MOF catalyst allows for easy recovery and reuse. researchgate.net

Oxidation Reactions (e.g., Chemoselective Oxidation of Sulfides, CO Oxidation)

Copper-based catalysts are also active in various oxidation reactions due to copper's ability to participate in redox cycles. mdpi.comnih.gov These include the chemoselective oxidation of sulfides to sulfoxides and the oxidation of carbon monoxide (CO).

Copper-citric acid metal-organic frameworks (Cu-CA-MOFs) have demonstrated catalytic activity in the chemoselective oxidation of sulfides to sulfoxides. x-mol.netresearchgate.net This reaction selectively oxidizes sulfides while leaving other functional groups intact.

Copper-containing materials, such as copper manganese oxide spinels (CuₓMn₃₋ₓO₄), often synthesized using methods involving citrate, have been investigated as catalysts for CO oxidation. mdpi.comekb.eg CO oxidation is an important reaction for removing this toxic gas from various sources. ekb.eg The catalytic activity of these materials is influenced by their composition, structure, and the presence of oxygen vacancies. mdpi.commdpi.com Studies on alumina-supported copper catalysts, with or without promoters like iron, have shown that the oxidation state of copper and the presence of oxygen vacancies play a significant role in CO oxidation activity. mdpi.com The reaction mechanism often follows a Mars-van Krevelen type, where lattice oxygen participates in the oxidation. mdpi.com

Ammonia (B1221849) Synthesis Catalysis using Copper-Containing Nitrides

Ammonia synthesis is a critically important industrial process, and the search for more efficient catalysts operating under milder conditions than the traditional Haber-Bosch process is ongoing. rsc.org Copper-containing metal nitrides have been explored as potential catalysts for this reaction. rsc.orgnih.govsoton.ac.uk

The citrate-gel method has been employed to synthesize complex transition metal nitrides, including those containing copper, for ammonia synthesis. rsc.orgnih.govsoton.ac.uk This method involves forming a gel from metal salts and citric acid, followed by thermal treatment and ammonolysis to obtain the nitride materials. rsc.orgsoton.ac.ukrsc.org Studies on quaternary (Ni,M)₂Mo₃N systems, where M can be copper or iron, synthesized via a citrate gel approach, have shown ammonia synthesis activity at moderate temperatures and ambient pressure. rsc.orgnih.gov The activity of these catalysts can be influenced by the copper content and the surface area of the material. rsc.orgnih.govsoton.ac.uk While copper substitution in Ni₂Mo₃N has been reported, the activity was found to decrease with increasing copper content, although this appeared to be related to changes in surface area rather than electronic effects. rsc.orgsoton.ac.uk

Application as Burning Rate Catalysts in Solid Propellants

Copper compounds, particularly copper chromite (CuCr₂O₄), are widely used as burning rate catalysts or ballistic modifiers in solid propellants. scirp.orgtsijournals.comcapes.gov.brrsc.orgacs.org These catalysts enhance the decomposition rate of the oxidizer, typically ammonium (B1175870) perchlorate (B79767) (AP), thereby increasing the propellant's burning rate and improving ballistic performance. scirp.orgtsijournals.comrsc.org

The citrate sol-gel method is a common technique for synthesizing nano-sized copper chromite catalysts for this application. scirp.orgtsijournals.comcapes.gov.br This method involves using metal nitrates (copper and chromium nitrates) and citric acid as a chelating agent, followed by gel formation and calcination. scirp.orgcapes.gov.br The resulting nano-sized copper chromite particles, often a mixture of spinel CuCr₂O₄ and delafossite (B1172669) CuCrO₂, exhibit promising catalytic activity, leading to enhanced burning rates and lower pressure exponents in AP-based solid propellants. scirp.orgtsijournals.com The effectiveness of the catalyst is influenced by factors such as the Cu/Cr molar ratio and the calcination temperature, which affect the phase composition and surface area of the material. scirp.orgcapes.gov.bracs.org

Electrocatalytic Processes involving this compound

Copper-based materials have also shown potential in electrocatalysis, where reactions are driven by applying an electrical potential. Citrate can play a role in the synthesis of copper electrocatalysts or as a component in the electrolyte.

Copper-containing MOF-derived carbons, prepared with the assistance of potassium citrate, have been explored as electrocatalysts for the reduction of carbon dioxide (CO₂). scilit.com The activation with potassium citrate during the synthesis process can lead to materials with enhanced porosity and dispersed copper species, which are beneficial for electrocatalytic CO₂ reduction to products like acetic acid. scilit.com

In electrodeposition processes, citrate can be used as a complexing agent for copper ions in the electrolyte bath. redalyc.org This can influence the deposition of copper and the properties of the resulting metallic coatings or alloys, which may have electrocatalytic applications, such as in the hydrogen evolution reaction (HER). redalyc.orgrsc.org For example, citrate has been used in the electrodeposition of Cu-Zn-Mo systems, where the resulting materials showed potential electrocatalytic activity. redalyc.org

Furthermore, citrate-phosphate buffers are utilized in studies involving multicopper oxidases, enzymes that catalyze the oxygen reduction reaction (ORR), which is an important electrocatalytic process. nih.gov While this involves enzymatic catalysis, it highlights the compatibility of citrate with copper in electrochemical environments.

The use of citric acid-assisted synthesis methods can also yield various copper species (CuO, Cu₂O/CuO, Cu/Cu₂O, and metallic Cu) that exhibit potential as electrocatalysts, for instance, in the oxygen evolution reaction (OER), a key reaction in water electrolysis. researchgate.net The specific copper species and their morphology, influenced by the synthesis conditions and the amount of citric acid used, can significantly impact their electrocatalytic performance. researchgate.net

Electrochemical Hydrogen Evolution Reaction (HER)

The electrochemical hydrogen evolution reaction (HER) is a crucial process for producing hydrogen, a clean energy carrier. While noble metal catalysts are highly efficient for HER, their scarcity and high cost necessitate the development of alternatives based on earth-abundant materials like copper. rsc.org Copper-based materials, including those potentially derived from this compound or synthesized using citrate, have been investigated for their activity in the HER.

Studies have explored copper complexes as catalyst precursors for the electrochemical HER in water at acidic pH. These complexes can decompose under catalytic conditions to form active copper(0) and Cu₂O deposits on the electrode surface, which act as the actual catalysts. rsc.org The presence or absence of certain ligands in the copper complexes can influence the catalytic activity of the solutions and the deposits formed. rsc.org

Research on cobalt-molybdenum electrodeposited coatings has shown that the addition of copper can benefit the electrochemical activity for the HER in alkaline electrolytes. The improved activity in these composite materials is related to a thermodynamic favoring of the hydrogen adsorption and desorption stages, as well as an increase in the electroactive area. cdmf.org.br However, large quantities of copper may not favor the HER, suggesting that the increased catalytic activity depends on a balance between intrinsic catalytic activity and the electroactive area. cdmf.org.br Copper-iron bimetallic catalysts electrochemically deposited on nickel mesh have also shown good electrocatalytic activity for the HER in alkaline media, with structure and morphology playing a role in their performance. researchgate.net

While direct studies focusing solely on this compound as the active HER catalyst are less prevalent in the immediate search results, the research on copper-based materials and the influence of synthesis methods involving citrate (discussed in section 6.3) indicate the potential for this compound or its derivatives to be explored in this area. The role of copper species (Cu⁰, Cu⁺, Cu²⁺) and their interactions with the electrode surface and electrolyte are critical in HER catalysis. rsc.orgrsc.org

Electrochemical Carbon Dioxide Reduction Reaction (CO2RR)

The electrochemical carbon dioxide reduction reaction (CO2RR) is a promising approach to convert CO₂ into valuable chemicals and fuels, addressing environmental concerns and contributing to a sustainable carbon cycle. oaepublish.comresearchgate.net Copper is particularly significant in CO2RR because it is one of the few metals capable of reducing CO₂ to hydrocarbons and oxygenates, including multi-carbon products (C₂₊). oaepublish.comresearchgate.netrsc.orgnih.gov

The efficiency and selectivity of CO2RR are highly dependent on the catalyst material. oaepublish.com Copper-based electrocatalysts have attracted considerable attention due to their unique ability to facilitate C-C coupling, which is essential for producing multi-carbon compounds. researchgate.net The structure and properties of copper catalysts, including the exposed crystal facets and the presence of different copper oxidation states (Cu⁰, Cu⁺), significantly influence the selectivity of CO2RR products. oaepublish.comresearchgate.netnih.gov For instance, Cu(100) and Cu(111) facets have shown tendencies to produce C₂H₄ and CH₄, respectively. oaepublish.com

Oxide-derived copper catalysts, which can be obtained from precursors like copper(I)-oxide or copper(II)-carbonate/hydroxide, have proven to be very efficient for CO2RR, yielding high amounts of alcohols and other multi-carbon products. osti.gov The reduction of the oxide layer during the reaction can lead to the formation of defects and grain boundaries, resulting in a highly active surface. nih.gov Creating interfaces of Cu⁰/Cu⁺ in oxide-derived copper catalysts is considered a promising approach for enhancing the production of C₂₊ products by facilitating CO₂ activation and C-C dimerization. researchgate.net

While this compound itself might not be the direct catalyst, it could potentially serve as a precursor in the synthesis of copper-based materials designed for CO2RR. The citrate ligand could influence the formation, structure, and dispersion of the active copper species during catalyst preparation, thereby impacting their performance in CO2RR. nih.govacs.orgnih.gov Research in this area focuses on tailoring the catalyst properties to control product selectivity and improve efficiency. oaepublish.comresearchgate.netrsc.org

Role of Citrate as a Stabilizing and Templating Agent in Catalyst Synthesis

Citrate, as a ligand, plays a significant role in the synthesis of various metal nanoparticles, including copper and copper-based bimetallic nanoparticles, often acting as a stabilizing and templating agent. nih.govacs.orgnih.gov The presence of citrate during the synthesis process can influence the size, morphology, and dispersion of the resulting metal nanoparticles, which are critical factors affecting their catalytic activity. nih.govacs.orgdovepress.com

In chemical reduction methods for synthesizing copper nanoparticles, trisodium (B8492382) citrate is commonly used as a stabilizing agent. nih.govnih.govdovepress.comresearchgate.netrjlbpcs.com It helps to prevent the aggregation of nanoparticles by stabilizing them in solution, leading to the formation of more uniform and stable dispersions. nih.govnih.govdovepress.comresearchgate.netrjlbpcs.com The amount of trisodium citrate used can impact the stability and yield of the synthesized nanoparticles. nih.govdovepress.comresearchgate.net

Citric acid, which is closely related to citrate, can also act as a complexing agent and even a reducing agent for copper during catalyst synthesis. mdpi.comacs.orgresearchgate.net For instance, in the synthesis of copper nanoparticles supported on oxide systems, citric acid has been shown to result in the formation of Cu(111) nanoparticles with higher surface area and better dispersion on the support surface. acs.org This improved dispersion and smaller particle size can lead to enhanced catalytic activity. acs.orgresearchgate.net

Furthermore, citric acid can be employed in sol-gel methods for synthesizing copper-containing catalysts, such as copper chromite. scirp.orgtsijournals.com In these methods, citrate forms complexes with metal ions, and the decomposition of the citrate gel can influence the final phase and particle size of the synthesized catalyst. scirp.orgtsijournals.com The pH of the synthesis solution when using citrate can also affect the type of metal complex formed and subsequently the solid phases produced after calcination. tsijournals.com

Citrate's ability to form complexes with metal ions and its behavior during synthesis processes make it a valuable agent for controlling the structural and surface properties of copper-based catalysts. nih.govacs.orgresearchgate.net This control over catalyst morphology, particle size, and dispersion is crucial for optimizing their performance in various catalytic applications, including electrochemical reactions like HER and CO2RR. oaepublish.comnih.govacs.orgresearchgate.net

Interactive Data Table: Catalytic Activity of Citrate-Stabilized Nanoparticles in 4-Nitrophenol Reduction

| Catalyst Type | Rate Constant (min⁻¹) | Correlation Coefficient (R²) |

| Monometallic Cu Nanoparticles | 0.3322 | 0.99 |

| Monometallic Pd Nanoparticles | 0.2689 | 0.99 |

| Bimetallic Pd@Cu Nanoparticles | 1.812 | 0.99 |

Data derived from research on citrate-stabilized monometallic and bimetallic palladium@copper nanoparticles used as catalysts for the reduction of 4-nitrophenol in the presence of NaBH₄. nih.govnih.govdovepress.comresearchgate.net

Interactive Data Table: Effect of Citric Acid on Copper Catalyst Properties

| Synthesis Method | Copper Nanoparticle Structure | Surface Area | Dispersion on Support | Catalytic Activity (Example: Furfural (B47365) Reduction) |

| Citric Acid Assisted | Cu(111) Nanoparticles | Higher | Better | Better conversion, higher selectivity, deactivation-free activity acs.orgacs.org |

| (Comparison/General) | Varied | Lower | Poorer | Lower conversion, varied selectivity |

Data based on research comparing citric acid-assisted synthesis with other methods for preparing nanoparticle copper catalysts supported on oxide systems. acs.orgacs.org

Environmental and Agricultural Research Applications of Copper Citrate

Environmental Remediation Studies (excluding human safety)

Environmental remediation research involving copper citrate (B86180) primarily investigates methods for its removal from water systems and understanding its antimicrobial actions in environmental contexts.

Adsorption and Oxidation Processes for Chelated Copper Citrate Removal from Water

This compound (CuCA) can exist in water systems, and its presence can pose hazards to the environment. Biochar, an economical functional material, has been extensively used in environmental applications, including wastewater treatment. Studies have focused on the performance of modified biochar materials for the uptake and removal of CuCA from water. For instance, nano-manganese oxides-modified biochar (BC-MnOx) has shown high efficiency in removing chelated this compound from water through an oxidation-assisted adsorption process. researchgate.netresearchgate.net Research indicates that the removal efficiency of CuCA can reach up to 99% using such modified biochar. researchgate.netresearchgate.net